Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-
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Overview
Description
Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- is a chemical compound with significant interest in various scientific fields This compound is known for its unique structure, which includes a pyrazole ring substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- typically involves the reaction of 2,5-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products .
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide
- N-(2,5-Dichlorophenyl)-2-(diethylamino)acetamide
- N-(2,3-Dichlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
Uniqueness
Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H9Cl2N3O2 |
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Molecular Weight |
298.12 g/mol |
IUPAC Name |
N-[2-(2,5-dichlorophenyl)-3-oxo-1H-pyrazol-5-yl]prop-2-enamide |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-2-11(18)15-10-6-12(19)17(16-10)9-5-7(13)3-4-8(9)14/h2-6,16H,1H2,(H,15,18) |
InChI Key |
CUAVPTJTYJSDJO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC(=O)N(N1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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